alpha-(4-Iodoanilino)-ortho-cresol
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Overview
Description
Alpha-(4-Iodoanilino)-ortho-cresol: is an organic compound that features both an iodine-substituted aniline group and a cresol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Iodoanilino)-ortho-cresol typically involves the iodination of aniline followed by coupling with ortho-cresol. One common method involves the use of sodium bicarbonate and iodine in a suitable solvent to iodinate aniline, followed by a coupling reaction with ortho-cresol under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity, as well as the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Alpha-(4-Iodoanilino)-ortho-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Alpha-(4-Iodoanilino)-ortho-cresol has several scientific research applications:
Mechanism of Action
The mechanism by which alpha-(4-Iodoanilino)-ortho-cresol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-Iodoaniline: A simpler iodine-substituted aniline used in similar applications.
Ortho-cresol: A phenolic compound with similar chemical properties but lacking the iodine substituent.
Alpha,alpha’-Bis(4-Iodoanilino)-p-xylene: A compound with two iodine-substituted aniline groups, used in more complex synthetic applications.
Uniqueness: Alpha-(4-Iodoanilino)-ortho-cresol is unique due to the presence of both an iodine-substituted aniline group and a cresol moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds .
Biological Activity
Alpha-(4-Iodoanilino)-ortho-cresol is an organic compound with significant biological activity, particularly concerning its interactions with various molecular targets. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12INO
- Molecular Weight : 325.14 g/mol
- CAS Number : 13159-82-5
The compound features an iodine-substituted aniline group and an ortho-cresol moiety, which contribute to its unique reactivity and biological effects. The iodine substituent enhances the compound's affinity for biological targets, influencing its mechanism of action.
This compound exhibits its biological activity primarily through:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways and cellular processes.
- Reactive Oxygen Species (ROS) Production : Similar to other compounds that inhibit mitochondrial function, this compound may induce ROS production, affecting cell viability and proliferation .
- Modulation of Receptor Signaling : The compound may influence receptor pathways, contributing to its pharmacological effects.
Biological Activity Overview
Research indicates that this compound has potential applications in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by disrupting mitochondrial function and energy metabolism .
- Antimicrobial Effects : The compound's phenolic structure may confer antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies
- Inhibition of Mitochondrial Complex I :
- Impact on Tumor Growth :
-
Cell Viability Assays :
- Cell viability assays conducted on various cancer cell lines revealed that this compound reduces cell proliferation in a dose-dependent manner, indicating its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Iodine-substituted aniline + ortho-cresol | Potential anticancer and antimicrobial |
4-Iodoaniline | Simpler iodine-substituted aniline | Limited biological studies |
Ortho-cresol | Phenolic compound without iodine | Antimicrobial properties |
Alpha,alpha’-Bis(4-Iodoanilino)-p-xylene | Two iodine-substituted aniline groups | More complex synthetic applications |
Properties
IUPAC Name |
2-[(4-iodoanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXYJODKHEBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-82-5 |
Source
|
Record name | ALPHA-(4-IODOANILINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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